![molecular formula C8H9N3 B6614591 {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine CAS No. 1159830-48-4](/img/structure/B6614591.png)

{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

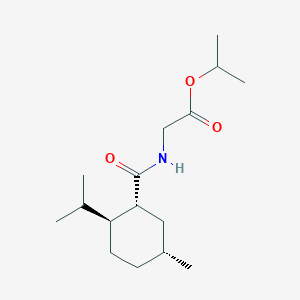

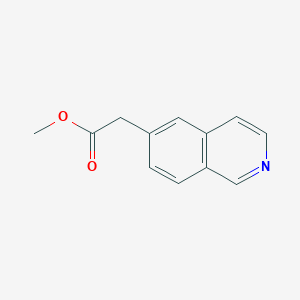

“{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” is a chemical compound with the CAS Number: 888498-07-5 . It has a molecular weight of 147.18 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine .

Molecular Structure Analysis

The InChI code for “{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” is 1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11) . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis

“{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to 1H-pyrrolo[3,2-c]pyridin-4-yl methanamine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Analgesic and Sedative Activity

New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)-dione have shown potential analgesic and sedative activity . All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .

MPS1 Inhibition

Potent and selective MPS1 inhibitors based on the 1H-pyrrolo-pyridines scaffold have been discovered . These inhibitors stabilize an inactive conformation of MPS1, which is incompatible with ATP and substrate-peptide binding .

Antiproliferative Activities

Compounds prepared from 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)-diones have been screened for their inhibitory activity against FGFR1 and antiproliferative activities against 4T1 (mouse breast cancer cells), MDA-MB-231 and MCF-7 cancer cells .

Anti-cancer and Anti-arthritic Drug Development

Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .

Synthesis of New Derivatives

The synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)-dione has been the subject of extensive research . These new compounds have potential applications in various fields of medicine .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1H-pyrrolo[3,2-c]pyridin-4-yl methanamine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

1H-pyrrolo[3,2-c]pyridin-4-yl methanamine interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the downstream signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

Upon binding to FGFRs, this compound inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and progression .

Result of Action

In vitro studies have shown that 1H-pyrrolo[3,2-c]pyridin-4-yl methanamine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of 4T1 cells .

Propiedades

IUPAC Name |

1H-pyrrolo[3,2-c]pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBAOVJOSUDMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, cis](/img/structure/B6614539.png)

![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid](/img/structure/B6614547.png)

![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)

![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)

![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)